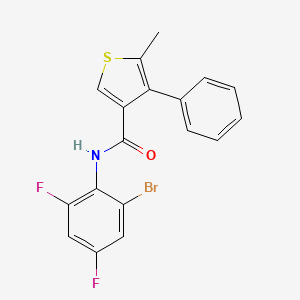
N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and halogenated phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with a phenylthiophene derivative, bromination and fluorination are carried out to introduce the bromo and fluoro groups on the phenyl ring.
Amidation: The halogenated phenylthiophene is then reacted with an amine derivative to form the carboxamide group under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing batch reactors or continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives or amine products from carboxamide hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, or other proteins.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting or modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenyl-3-thiophenecarboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of a thiophene ring. These structural features can influence its reactivity and biological activity, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF2NOS/c1-10-16(11-5-3-2-4-6-11)13(9-24-10)18(23)22-17-14(19)7-12(20)8-15(17)21/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDAVIULRDXEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-AMINO-2-(4-BROMOBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE](/img/structure/B3487795.png)
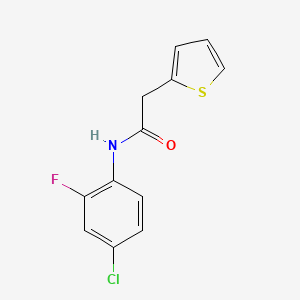
![N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B3487814.png)
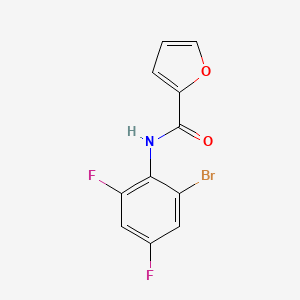
![ethyl 5-acetyl-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3487820.png)
![N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B3487822.png)
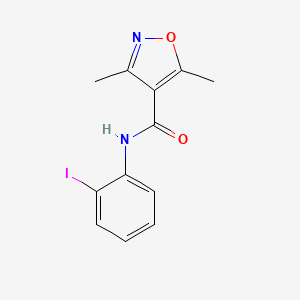
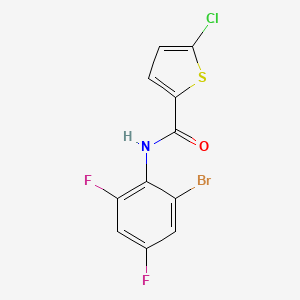
![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3487840.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B3487847.png)
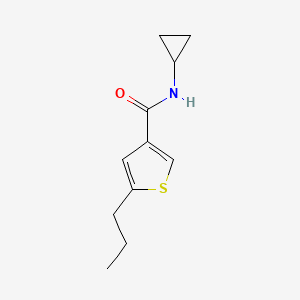
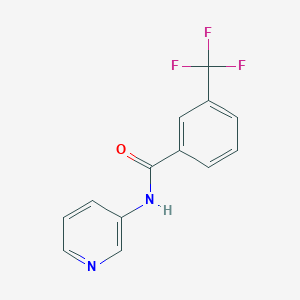
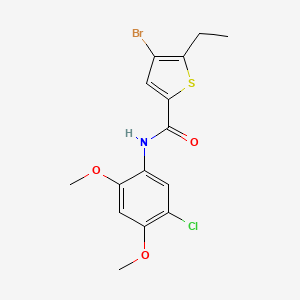
![2-(2-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3487876.png)
